molecular formula C19H19NO3 B1337860 (S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one CAS No. 96930-27-7

(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one

Cat. No. B1337860
CAS RN: 96930-27-7
M. Wt: 309.4 g/mol
InChI Key: CDSPCWKYSYEPMH-KRWDZBQOSA-N
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Description

“(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one” is a chemical compound with the CAS Number: 96930-27-7 . It has a molecular weight of 309.36 and its IUPAC name is (4S)-4-benzyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one . The compound is typically stored at room temperature and appears as a white to yellow solid .


Molecular Structure Analysis

The molecular structure of “(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one” is represented by the linear formula C19H19NO3 . The InChI Code for this compound is 1S/C19H19NO3/c21-18(12-11-15-7-3-1-4-8-15)20-17(14-23-19(20)22)13-16-9-5-2-6-10-16/h1-10,17H,11-14H2/t17-/m0/s1 .


Physical And Chemical Properties Analysis

“(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one” is a white to yellow solid . It has a molecular weight of 309.36 .

Scientific Research Applications

Crystal Structure and Intermolecular Interactions

  • The study of similar oxazolidinone compounds, like the (Z)-5-Benzylidene-3-butyl-4-phenyl-1,3-oxazolidin-2-one, reveals insights into their crystal structures and weak intermolecular interactions. These structures can be essential for understanding the physical and chemical properties of (S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one (Zhao & Xu, 2011).

Synthesis and Chemical Reactions

  • Oxazolidinones, including compounds structurally related to (S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one, are used in the synthesis of various chemical structures. For instance, N,O-acetals from pivalaldehyde and amino acids for α-alkylation, as researched by Seebach and Fadel (1985), demonstrate the utility of oxazolidinones in complex organic syntheses (Seebach & Fadel, 1985).

Chiral Auxiliaries

  • Oxazolidinones, similar to (S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one, have been used as chiral auxiliaries in stereoselective syntheses. Studies like those by Davies and Sanganee (1995) show their effectiveness in enolate alkylations and conjugate additions, which are pivotal in asymmetric synthesis (Davies & Sanganee, 1995).

Crystal Structure Variations

  • Research into the crystal structures of substituted oxazolidinones, such as those studied by Hattab et al. (2010), can provide insights into the structural variations and stability of these compounds, which is relevant for the understanding of (S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one (Hattab et al., 2010).

Pharmaceutical Applications

  • Although not directly related to (S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one, the study of oxazolidin-2-one derivatives in pharmaceutical applications, such as their roles in the synthesis of complex molecules or as ligands in catalytic processes, can offer insights into potential applications for related compounds (Ma & Jiang, 2008).

Safety And Hazards

The safety information for “(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

(4S)-4-benzyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c21-18(12-11-15-7-3-1-4-8-15)20-17(14-23-19(20)22)13-16-9-5-2-6-10-16/h1-10,17H,11-14H2/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSPCWKYSYEPMH-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CCC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C(=O)O1)C(=O)CCC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449829
Record name (S)-4-BENZYL-3-(3-PHENYLPROPANOYL)OXAZOLIDIN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one

CAS RN

96930-27-7
Record name (S)-4-BENZYL-3-(3-PHENYLPROPANOYL)OXAZOLIDIN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Dey, A Sudalai - Tetrahedron: Asymmetry, 2015 - Elsevier
A concise and high yielding enantioselective synthesis of (R)-selegiline, an anti-Parkinson’s drug, (S)-benzphetamine, an anti-obesity agent, and (S)-sitagliptin, an anti-diabetic drug …
Number of citations: 9 www.sciencedirect.com
JM Stevens, AC Parra-Rivera, DD Dixon… - The Journal of …, 2018 - ACS Publications
The identification of Yb(OTf) 3 through a multivariable high-throughput experimentation strategy has enabled a unified protocol for the direct conversion of enantioenriched N-…
Number of citations: 29 pubs.acs.org
A Kafal - 2011 - library-archives.canada.ca
Montmorillonite-catalyzed allylation of aldehydes with potassium allyltrifluoroborate is a convenient method for the synthesis of homoallylic alcohols. This chemistry was applied to …
Number of citations: 4 library-archives.canada.ca
R Sanichar - 2018 - era.library.ualberta.ca
A new platform for the semi-synthetic preparation of a known nanomolar inhibitor of the Plasmodium falciparum lysyl-tRNA synthetase, cladosporin, from Cladosporium cladosporioides …
Number of citations: 2 era.library.ualberta.ca

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